[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](2,6-dimethylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE is a synthetic organic compound It features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, and a morpholino group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of substituents: Bromine, methyl, and trifluoromethyl groups can be introduced via halogenation, alkylation, and trifluoromethylation reactions, respectively.
Attachment of the morpholino group: This step might involve nucleophilic substitution or addition reactions to attach the morpholino group to the pyrazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the pyrazole ring or the substituents.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: Halogen substitution reactions might occur, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles (e.g., amines, thiols) for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique substituents might impart specific properties to the resulting compounds.
Biology and Medicine
In medicinal chemistry, the compound might be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets, possibly serving as an inhibitor or modulator of specific enzymes or receptors.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl derivatives: Compounds with similar pyrazole cores but different substituents.
Morpholino-containing compounds: Molecules featuring the morpholino group, which might share similar chemical properties.
Uniqueness
The uniqueness of 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE lies in its specific combination of substituents, which could impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H15BrF3N3O2 |
---|---|
Molecular Weight |
370.17 g/mol |
IUPAC Name |
[4-bromo-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C12H15BrF3N3O2/c1-6-4-19(5-7(2)21-6)11(20)9-8(13)10(12(14,15)16)17-18(9)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
CFFSWULQGJGLPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C(=NN2C)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.